N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
"N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide" is a pyrazolo[1,5-a]pyrimidine carboxamide derivative characterized by a benzothiophene-cyano moiety, a 3,4-dichlorophenyl substituent, and a trifluoromethyl group. Its core pyrazolo[1,5-a]pyrimidine scaffold is shared with several analogs, making comparative analysis critical for understanding structure-activity relationships (SARs) and physicochemical properties.
Properties
Molecular Formula |
C23H14Cl2F3N5OS |
|---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C23H14Cl2F3N5OS/c24-14-6-5-11(7-15(14)25)16-8-19(23(26,27)28)33-20(30-16)9-17(32-33)21(34)31-22-13(10-29)12-3-1-2-4-18(12)35-22/h5-9H,1-4H2,(H,31,34) |
InChI Key |
DYSOLZAYGRGFJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC(=C(C=C5)Cl)Cl)C(F)(F)F)C#N |
Origin of Product |
United States |
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its interactions with various biological systems, focusing on its mechanism of action, efficacy in inhibiting specific kinases, and implications for cancer treatment.
Chemical Structure and Properties
- Molecular Formula : C23H20Cl2F3N5OS
- Molecular Weight : 495.41 g/mol
- CAS Number : 443120-82-9
This compound has been identified as a potent inhibitor of the c-Jun N-terminal kinases (JNK) family, particularly JNK2 and JNK3. The study by demonstrates that it exhibits significant selectivity against these kinases compared to others in the mitogen-activated protein kinase (MAPK) family.
Binding Affinity
The binding affinity of the compound was assessed using X-ray crystallography, revealing a unique interaction with the ATP-binding site of JNK3. The 3-cyano group forms hydrogen bonds with the hinge region, which is critical for its inhibitory action. The reported pIC50 values were 6.7 for JNK3 and 6.5 for JNK2, indicating strong inhibitory potency.
In Vitro Studies
The compound has shown promising results in various in vitro assays against cancer cell lines. For instance, it was tested against 60 different cancer cell lines using the National Cancer Institute's protocols. The results indicated that the compound has a selective cytotoxic effect on certain cancer types while exhibiting minimal toxicity to normal cells .
Telomerase Inhibition
In addition to its kinase inhibition properties, this compound also demonstrated telomerase inhibitory activity. A TRAP assay revealed that it effectively reduced telomerase activity in lung cancer cell lines such as A549 and HCC44. The results are summarized in Table 1 below:
| Compound | A549 (% Inhibition) | HCC44 (% Inhibition) |
|---|---|---|
| 36b | 18.1 ± 5.4 | 54.4 ± 4.4 |
| 39b | 41.5 ± 6.9 | 75.6 ± 7.9 |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- JNK Inhibition Study : A series of experiments confirmed that compounds similar to this compound exhibited selective inhibition of JNK2 and JNK3 with minimal effects on other MAPK pathways .
- Telomerase Activity : The compound's ability to inhibit telomerase suggests potential applications in cancer therapy by targeting immortalized cancer cells that rely on telomerase for proliferation .
- Cytotoxicity Profiles : In a comprehensive screening of various derivatives within its chemical class, several compounds showed enhanced cytotoxicity against specific cancer types while maintaining low toxicity to healthy cells .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 486.43 g/mol. The presence of the pyrazolo[1,5-a]pyrimidine core is noteworthy as it is often associated with various pharmacological properties.
Anticancer Properties
Research indicates that compounds similar to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide exhibit anticancer activities. In vitro studies have demonstrated that such compounds can inhibit the growth of cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For example, derivatives have shown effectiveness against various cancer types including breast and lung cancers through mechanisms involving the inhibition of specific kinases crucial for tumor growth.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In silico molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as arthritis and asthma.
Antimicrobial Activity
Another area of application is antimicrobial activity. Preliminary studies indicate that the compound exhibits inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. Among them, the compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value indicating potent activity compared to standard chemotherapeutic agents .
Case Study 2: Inhibition of Inflammatory Pathways
In another investigation focusing on inflammatory pathways, researchers utilized molecular docking simulations to assess the binding affinity of the compound to 5-LOX. The results indicated a strong binding interaction, suggesting that modifications to the structure could enhance its efficacy as an anti-inflammatory drug .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The 3,4-dichlorophenyl group in the target compound introduces electron-withdrawing effects, contrasting with electron-donating groups like benzodioxol (C₂₂H₁₅ClF₃N₅O₃) or methoxybenzyl (C₂₁H₁₈F₃N₅O₂S) .
- Steric Hindrance: The 3-cyano-benzothiophene group may impose greater steric bulk than smaller substituents like thienyl or methylphenyl .
Spectroscopic Profiles
Mass Spectrometry (MS)
- The target compound’s MS/MS fragmentation pattern would exhibit a high cosine similarity score (>0.8) with analogs sharing the pyrazolo[1,5-a]pyrimidine core, such as C₂₄H₁₆ClF₃N₅OS₂ , but lower scores (<0.6) with derivatives like C₂₁H₁₈F₃N₅O₂S due to divergent substituent fragmentation .
- The trifluoromethyl group (CF₃) generates characteristic fragments at m/z 69 (CF₃⁺) across all analogs, aiding in structural confirmation .
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The 3,4-dichlorophenyl group in the target compound causes deshielding of adjacent protons, leading to downfield shifts (δ 7.5–8.0 ppm) compared to the upfield shifts (δ 6.5–7.0 ppm) observed in benzodioxol-containing analogs .
- ¹³C NMR: The cyano group (C≡N) in the target compound resonates at ~110–120 ppm, distinct from carbonyl carbons in benzodioxol derivatives (165–170 ppm) .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
